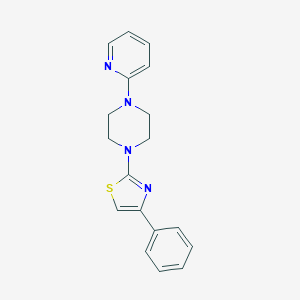![molecular formula C18H19N3O4S B299589 3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, commonly known as BZS, is a synthetic compound that has been extensively researched for its potential therapeutic applications. BZS belongs to the class of benzoxazine sulfonamide derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
The mechanism of action of BZS involves the inhibition of amyloid-beta aggregation and the modulation of neuroinflammation. BZS has been found to bind to amyloid-beta peptides and prevent their aggregation, thereby reducing the formation of toxic oligomers and fibrils. BZS also inhibits the activation of microglia, which are immune cells in the brain that contribute to neuroinflammation. By reducing neuroinflammation, BZS promotes neuronal survival and function.
Biochemical and Physiological Effects:
BZS has been found to exhibit a range of biochemical and physiological effects, including the inhibition of amyloid-beta aggregation, the modulation of neuroinflammation, and the improvement of cognitive function and memory. BZS has also been found to reduce oxidative stress and promote mitochondrial function, which are important factors in maintaining neuronal health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BZS is its high purity and stability, which makes it a suitable compound for further research. BZS has also been found to exhibit low toxicity in animal models, which is an important factor in the development of potential therapeutic agents. However, one of the limitations of BZS is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of BZS, including the optimization of its pharmacokinetic properties and the development of more efficient synthesis methods. Further studies are also needed to investigate the potential therapeutic applications of BZS in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the mechanism of action of BZS needs to be further elucidated to fully understand its neuroprotective properties.
Méthodes De Synthèse
The synthesis of BZS involves the reaction of 3-(1-pyrrolidinyl)aniline with 2-hydroxybenzenesulfonamide in the presence of trifluoroacetic acid and acetic anhydride. The resulting product is then treated with acetic anhydride and triethylamine to yield BZS as a white solid. The synthesis of BZS has been optimized to achieve high yields and purity, making it a suitable compound for further research.
Applications De Recherche Scientifique
BZS has been extensively researched for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that BZS exhibits neuroprotective properties by inhibiting the aggregation of amyloid-beta peptides, which are known to contribute to the development of Alzheimer's disease. BZS has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
Formule moléculaire |
C18H19N3O4S |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
3-oxo-N-(3-pyrrolidin-1-ylphenyl)-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C18H19N3O4S/c22-18-12-25-17-7-6-15(11-16(17)19-18)26(23,24)20-13-4-3-5-14(10-13)21-8-1-2-9-21/h3-7,10-11,20H,1-2,8-9,12H2,(H,19,22) |
Clé InChI |
XHQPRHQADDIPPT-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
SMILES canonique |
C1CCN(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299506.png)
![N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B299508.png)

![3-chloro-4-methyl-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B299512.png)
![2-chloro-4,5-difluoro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B299515.png)

![N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)
![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)


![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)

![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B299531.png)
